![molecular formula C16H16O2 B14215648 1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene CAS No. 824948-62-1](/img/structure/B14215648.png)
1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene is a chemical compound characterized by its unique structure, which includes a butene backbone linked to two benzene rings via ether linkages
Métodos De Preparación
The synthesis of 1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene typically involves the reaction of butene derivatives with phenol or substituted phenols under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups.
Aplicaciones Científicas De Investigación
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene involves its interaction with molecular targets through its functional groups. The ether linkages and benzene rings allow it to participate in various chemical reactions, influencing biological pathways and material properties. The exact pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene can be compared with similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: This compound has an ethane backbone instead of butene, leading to different reactivity and applications.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene:
1,1’-[Butane-1,4-diylbis(oxy)]dibenzene: Similar to the butene derivative but with a saturated backbone, affecting its chemical behavior.
Propiedades
Número CAS |
824948-62-1 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-phenoxybut-1-en-2-yloxybenzene |
InChI |
InChI=1S/C16H16O2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12,14H,1H2,2H3 |
Clave InChI |
HEPTZLNGEBDKCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
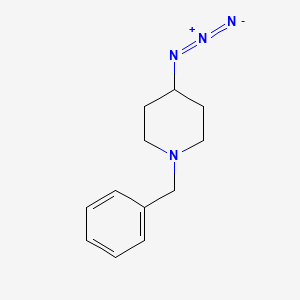
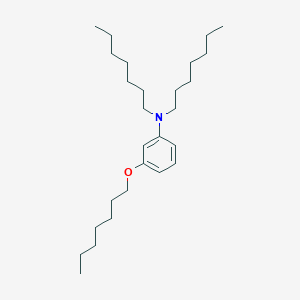

oxophosphanium](/img/structure/B14215597.png)
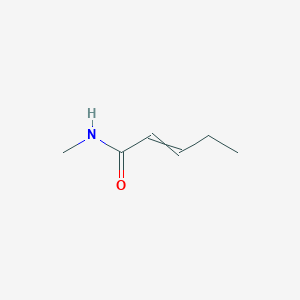
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
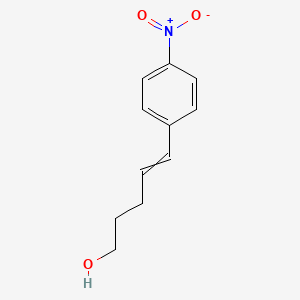
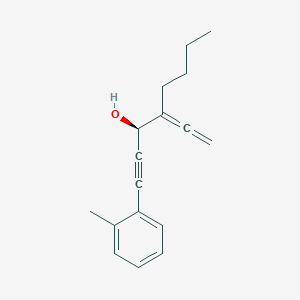

![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
